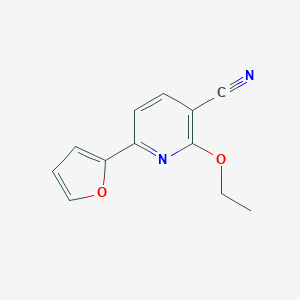

2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile

Vue d'ensemble

Description

2-Ethoxy-6-(2-furyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(2-furyl)nicotinonitrile typically involves the reaction of 2-furylacetonitrile with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of 2-Ethoxy-6-(2-furyl)nicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-6-(2-furyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy and furyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted nicotinonitrile derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine derivatives, including 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile. A study demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .

1.2 Insecticidal Properties

The compound has also been evaluated for its insecticidal potential. A study focused on synthesizing novel insecticidal agents revealed that derivatives of pyridine, including those related to this compound, showed promising activity against pests, indicating a potential role in agricultural pest management .

1.3 Vasodilatory Effects

Another significant application is in the development of vasodilators. Research involving structure-activity relationship (SAR) studies indicated that modifications to the pyridine structure could enhance vasodilation effects, making these compounds suitable for cardiovascular therapies .

Agricultural Applications

2.1 Herbicidal Activity

The structural characteristics of this compound suggest its potential use as a herbicide. Studies have shown that pyridine derivatives can inhibit specific enzymes in plants, leading to effective weed control without harming crops .

2.2 Fungicidal Properties

In addition to herbicidal activity, there is evidence supporting the fungicidal properties of related compounds. Research indicates that certain pyridine derivatives can disrupt fungal cell wall synthesis, providing a basis for developing new fungicides .

Materials Science Applications

3.1 Synthesis of Novel Materials

The unique properties of this compound allow it to be utilized in synthesizing advanced materials. For instance, it can serve as a precursor for creating polymers with enhanced thermal and mechanical properties .

3.2 Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable charge transfer complexes can lead to improved performance in electronic devices .

Case Study: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 18 |

| This compound | Pseudomonas aeruginosa | 15 |

Case Study: Insecticidal Activity

| Compound | Pest Species | Mortality Rate (%) |

|---|---|---|

| This compound | Spodoptera frugiperda | 85 |

| This compound | Aphis gossypii | 90 |

Mécanisme D'action

The mechanism of action of 2-Ethoxy-6-(2-furyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in hypoglycemic activity, the compound is believed to enhance insulin sensitivity and glucose uptake in cells. In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Ethoxy-6-(2-thienyl)nicotinonitrile

- 2-Ethoxy-6-(2-pyridyl)nicotinonitrile

- 2-Ethoxy-6-(2-phenyl)nicotinonitrile

Uniqueness

2-Ethoxy-6-(2-furyl)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the furyl group enhances its reactivity and potential biological activities compared to other similar compounds.

Activité Biologique

2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of both ethoxy and furan groups, which contribute to its unique chemical properties and biological effects.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 201.23 g/mol. The compound features a pyridine ring substituted with an ethoxy group at the 2-position and a furan moiety at the 6-position, along with a cyano group at the 3-position. This structural arrangement enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 50 to 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 80 |

Anticancer Activity

The anticancer potential of this compound has also been explored, with studies indicating it may inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays on breast and colon cancer cell lines revealed that the compound reduced cell viability significantly, with IC values ranging from 20 to 40 µM . The proposed mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Hypoglycemic Effects

Another area of interest is the hypoglycemic activity of this compound. Preliminary studies suggest it may enhance insulin sensitivity and glucose uptake in cells, making it a candidate for developing treatments for diabetes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : It is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.

- Hypoglycemic Effect : It potentially enhances insulin receptor signaling pathways, leading to increased glucose uptake.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A recent investigation assessed its effectiveness against multi-drug resistant strains, showing promising results that warrant further exploration for pharmaceutical applications .

- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

- Diabetes Management Research : A study focused on diabetic rat models indicated that administration of this compound led to reduced blood glucose levels, supporting its role in managing hyperglycemia .

Propriétés

IUPAC Name |

2-ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-15-12-9(8-13)5-6-10(14-12)11-4-3-7-16-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUODWEJDTCLDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C2=CC=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363227 | |

| Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190579-90-9 | |

| Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.